molecular formula C22H22O10 B14611102 Griseucin B CAS No. 59554-12-0

Griseucin B

Cat. No.: B14611102
CAS No.: 59554-12-0
M. Wt: 446.4 g/mol
InChI Key: ZALAFWZWSLVCID-UHFFFAOYSA-N
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Description

Griseucin B is a benzoisochromane-quinone antibiotic, known for its antifungal and antimycoplasmal properties. It is a secondary metabolite produced by certain Streptomyces species. This compound is part of a larger family of antibiotics that includes griseucin A and frenolicin B .

Preparation Methods

Griseucin B can be synthesized through a series of biosynthetic steps involving the conversion of nanaomycin D to nanaomycin A, which is then further transformed into this compound. The process involves the use of nanaomycin D reductase, a flavoprotein enzyme that catalyzes the reductive transformation in the presence of NADH under anaerobic conditions . Industrial production methods typically involve the cultivation of Streptomyces species in controlled fermentation processes, followed by extraction and purification of the compound.

Chemical Reactions Analysis

Griseucin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: The compound can be reduced to its hydroquinone form.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Griseucin B has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

59554-12-0

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

2-(4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl)acetic acid

InChI

InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)

InChI Key

ZALAFWZWSLVCID-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C

Origin of Product

United States

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